Cyclohexyltriethoxysilane

Description

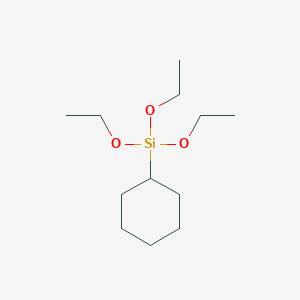

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGKAFZFOALBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576380 | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-84-3 | |

| Record name | (Triethoxysilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, (triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reaction Mechanisms and Kinetics in Cyclohexyltriethoxysilane Systems

Hydrolysis of Triethoxysilyl Groups

The initial and rate-determining step in the reaction of cyclohexyltriethoxysilane is the hydrolysis of its ethoxy groups (–OC2H5) to form silanol (B1196071) groups (–Si-OH) and ethanol (B145695). gelest.comwikipedia.org This reaction can be catalyzed by either acids or bases. gelest.comunm.edu

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of triethoxysilanes is initiated by the protonation of an oxygen atom in one of the ethoxy groups. gelest.comunm.edu This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve the departure of an ethanol molecule and the formation of a silanol group. This process can be represented by the following general mechanism:

Protonation of the ethoxy group: An ethoxy group on the silicon atom is protonated by a hydronium ion (H3O+), forming a good leaving group (ethanol). gelest.comresearchgate.netyoutube.com

Nucleophilic attack by water: A water molecule attacks the silicon center. researchgate.netyoutube.com

Deprotonation: A proton is lost from the attacking water molecule, regenerating the acid catalyst and forming a silanol group. youtube.com

This process repeats for the remaining ethoxy groups. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.comresearchgate.net The reaction is typically first-order with respect to the silane (B1218182) concentration. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, the hydrolysis mechanism proceeds through the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. unm.eduresearchgate.net This forms a pentacoordinate silicon intermediate. The subsequent steps involve the cleavage of the silicon-oxygen bond of an ethoxy group and the formation of a silanolate anion, which is then protonated by water to yield a silanol group and regenerate the hydroxide catalyst. The general mechanism is as follows:

Nucleophilic attack by hydroxide: A hydroxide ion attacks the silicon atom. researchgate.netnih.gov

Formation of a pentacoordinate intermediate: A transient species with five bonds to the silicon atom is formed. researchgate.net

Elimination of an ethoxide ion: An ethoxide ion (CH3CH2O-) is displaced.

Protonation: The resulting silanolate is protonated by a water molecule to form the silanol group. youtube.com

This process is repeated for the other ethoxy groups.

Influence of pH and Water Concentration on Hydrolysis Kinetics

The rate of hydrolysis of alkoxysilanes, including this compound, is significantly influenced by both pH and the concentration of water. researchgate.netuc3m.esdakenchem.com

pH: The hydrolysis reaction is slowest at a neutral pH of around 7. researchgate.netcfmats.com The rate increases under both acidic and basic conditions, with the minimum rate observed at neutrality. unm.educfmats.com Acid catalysis is generally more efficient than base catalysis for hydrolysis. unm.eduresearchgate.net For instance, the hydrolysis rate is significantly faster at low pH values. researchgate.net

Water Concentration: The concentration of water is a crucial factor, as it is a primary reactant in the hydrolysis process. dakenchem.comcfmats.com An increase in water concentration generally leads to a faster hydrolysis rate. dakenchem.comelsevier.es However, the presence of an organic solvent, like ethanol, can decrease the rate of hydrolysis to unacceptable levels for some industrial applications. google.com The hydrolysis of some silanes is not complete even with large amounts of water. elsevier.es

Interactive Data Table: Factors Affecting Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Optimal Condition for Hydrolysis | Reference |

| pH | Slowest at neutral pH (~7), increases with acidity or basicity. | Acidic (pH 3-5 for non-amino silanes) or basic. | unm.eduresearchgate.netcfmats.com |

| Water Concentration | Increases with higher water concentration. | Sufficient water for reaction. | dakenchem.comcfmats.comelsevier.es |

| Catalyst | Acids and bases catalyze the reaction. | Acid catalysts are generally more effective for hydrolysis. | gelest.comunm.eduresearchgate.net |

| Temperature | Increases with higher temperature. | Higher temperatures provide more energy for the reaction. | dakenchem.com |

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), leading to the creation of a cross-linked network. gelest.comwikipedia.org These condensation reactions can occur through two primary mechanisms: water condensation and alcohol condensation.

Water Condensation Mechanisms

In water condensation, two silanol groups react to form a siloxane bond and a molecule of water. unm.edu This reaction is also subject to acid or base catalysis.

Acid-Catalyzed Water Condensation: Under acidic conditions, one silanol group is protonated, making the silicon atom more susceptible to nucleophilic attack by the oxygen of a second silanol group. unm.edu

Base-Catalyzed Water Condensation: In basic conditions, one silanol group is deprotonated to form a silanolate anion. unm.edursc.org This anion then acts as a nucleophile, attacking another neutral silanol group. unm.edu Base catalysis generally leads to more highly branched, "colloidal" particle structures. unm.edu

The pH at which the condensation rate is at a minimum is known as the isoelectric point. unm.edu

Alcohol Condensation Mechanisms

Alcohol condensation involves the reaction of a silanol group with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. unm.edu This reaction is essentially the reverse of hydrolysis. researchgate.net

Acid-Catalyzed Alcohol Condensation: Similar to water condensation, the reaction is initiated by the protonation of either the silanol or the ethoxy group, followed by nucleophilic attack. unm.edu

Base-Catalyzed Alcohol Condensation: A silanolate anion can attack an ethoxy group on another silane molecule. researchgate.net

Steric and Inductive Effects on Condensation Rates

Steric Effects: The bulky nature of the cyclohexyl group, as well as the ethoxy groups, imparts considerable steric hindrance around the central silicon atom. Generally, the hydrolysis rates of alkoxysilanes are inversely related to the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups. elsevierpure.com This steric crowding impedes the approach of water molecules for hydrolysis and the approach of other silanol or alkoxide molecules for condensation. youtube.com Therefore, the large cyclohexyl group on this compound is expected to decrease the rates of both hydrolysis and subsequent condensation compared to smaller n-alkyltriethoxysilanes. The steric effect is often more pronounced in the condensation reaction than in the initial hydrolysis step. youtube.com

Inductive Effects: The cyclohexyl group is an electron-donating alkyl group. This inductive effect increases the electron density on the silicon atom. In acid-catalyzed hydrolysis, the reaction proceeds via protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. youtube.com The electron-donating nature of the cyclohexyl group can slightly deactivate the silicon center towards this nucleophilic attack, thereby slowing the hydrolysis rate under acidic conditions. Conversely, in base-catalyzed reactions, where a nucleophile directly attacks the silicon atom, the increased electron density from the cyclohexyl group makes the silicon less electrophilic, which also leads to a slower reaction rate. youtube.com

Kinetic Studies of Siloxane Polymerization

Kinetic studies of the polymerization of organoalkoxysilanes are complex, as the process involves a series of competing hydrolysis and condensation reactions. The rates are influenced by numerous factors including pH, water/silane ratio, catalyst, temperature, and solvent. youtube.com While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the general principles of alkoxysilane polymerization kinetics provide a framework for understanding its behavior.

The polymerization process is broadly categorized by its catalysis mechanism:

Acidic Conditions: Under acidic catalysis, the hydrolysis of the first alkoxy group is typically rapid compared to the subsequent groups. mdpi.com The condensation of the resulting silanols is also acid-catalyzed. For trisilanols, the minimum condensation rate is observed around a pH of 4. mdpi.com Generally, under acidic conditions, hydrolysis tends to be faster than condensation. mdpi.com

Alkaline Conditions: In basic media (below pH 10), the hydrolysis of the first alkoxy group is often the rate-determining step. mdpi.com The mechanism is proposed to be a bimolecular nucleophilic substitution (SN2-Si). youtube.com In contrast to acidic conditions, condensation can occur before hydrolysis is complete in basic environments. mdpi.com

The structure of the organo-functional group has a profound impact on reactivity. For instance, studies on methacryloyloxyalkylfunctional alkoxysilanes have shown that the spacer group between the silicon atom and the functional group can dramatically alter reactivity through intramolecular electronic effects. mdpi.com The bulky and electron-donating cyclohexyl group in this compound is expected to result in slower polymerization kinetics compared to linear alkyl or methoxy-substituted silanes. This is illustrated by comparing hydrolysis rates of various silanes, where bulkier groups consistently show lower rate constants.

| Silane Coupling Agent | Abbreviation | Hydrolysis Rate Constant (k, unitless) |

|---|---|---|

| Triethoxy-3-(2-imidazolin-1-yl) propyl silane | IZPES | 0.003 |

| 3-Aminopropyl triethoxy silane | APES | 0.004 |

| 3-Glycidoxypropyl trimethoxy silane | GPMS | 0.012 |

| 3-Methacryloxypropyl trimethoxy silane | MPMS | 0.013 |

| Triethoxy vinyl silane | VES | 0.015 |

Data sourced and adapted from kinetic studies on various silane coupling agents. The rate constants are relative values for comparison. mdpi.com

Polymerization Modalities Involving this compound

Sol-Gel Polycondensation Processes

This compound is a suitable precursor for forming hybrid organic-inorganic materials through the sol-gel process. This process involves the hydrolysis of the ethoxy groups to form reactive silanol (Si-OH) groups, followed by their polycondensation to build a three-dimensional siloxane (Si-O-Si) network. nih.gov The presence of the stable, covalently bonded cyclohexyl group results in a Class I hybrid material, where the organic groups are tethered to the inorganic silica-like network.

The fundamental steps of the sol-gel process for this compound are:

Hydrolysis: The Si-OC2H5 bonds are sequentially replaced by Si-OH bonds upon reaction with water, typically under acidic or basic catalysis.

Condensation: The resulting silanols condense with other silanols (releasing water) or with remaining ethoxy groups (releasing ethanol) to form the siloxane backbone.

The structure of the final material is highly dependent on reaction conditions. For example, the polymerization of alkyl(trialkoxy)silanes can lead to the formation of well-defined, cage-like silsesquioxane structures through non-random cyclization, in competition with the formation of an extended gel network. nih.gov The use of organofunctional trialkoxysilanes like this compound allows for the creation of materials with tailored properties, combining the durability of the inorganic network with the characteristics imparted by the organic cyclohexyl moiety, such as hydrophobicity. These hybrid materials can be designed as precursors for crosslinking or as functionalized nanoparticles. nih.gov

Interfacial Polymerization for Membrane Fabrication

Interfacial polymerization is a powerful technique for creating thin-film composite membranes, typically for separation applications like nanofiltration and reverse osmosis. nih.gov The process involves the rapid reaction of two highly reactive monomers at the interface of two immiscible liquids (e.g., an aqueous solution and an organic solvent). nih.gov This method is most commonly used to fabricate polyamide membranes by reacting an amine monomer (like m-phenylenediamine) with an acyl chloride monomer (like trimesoyl chloride). mdpi.com

While this compound is not typically used as a primary monomer in conventional interfacial polymerization for membrane fabrication, alkoxysilanes can be employed in the broader context of membrane science. Their application is more common in the surface modification of pre-formed membranes to alter properties like fouling resistance or in the formation of ceramic membranes via sol-gel routes. The direct participation of this compound in a rapid interfacial polymerization reaction to form the primary selective layer is not well-documented in the reviewed scientific literature. Research in this area tends to focus on amine-acyl chloride systems mdpi.com or the development of novel chemistries like poly(thioester) formation.

Photoacid-Induced Sol-Gel and Concomitant Polymerizations

A modern approach to controlling the sol-gel process is through photoacid-induced polymerization. This method offers spatial and temporal control over the reaction, which is triggered by UV irradiation. In this process, a photoacid generator (PAG), such as a diaryliodonium or triarylsulfonium salt, is added to the alkoxysilane precursor. Upon UV exposure, the PAG decomposes and releases a strong Brønsted acid.

This photogenerated acid then catalyzes the hydrolysis and polycondensation of this compound, initiating the formation of the siloxane network. This technique is particularly valuable for creating patterned coatings and microstructures.

This method can be combined with other polymerization mechanisms in a single formulation. For bifunctional precursors containing both an alkoxysilyl group and another reactive group like an epoxide, the photogenerated acid can simultaneously catalyze both the sol-gel polycondensation of the alkoxysilyl groups and the cationic ring-opening polymerization of the epoxy groups. This allows for the one-step formation of a crosslinked hybrid organic-inorganic polymer network. Kinetic studies using real-time FT-IR have shown that it is possible to follow the competition between the formation of the inorganic (siloxane) and organic (e.g., polyether) phases. This dual-curing process can lead to materials with enhanced mechanical properties and good adhesion.

Role in Ziegler-Natta Catalyzed Olefin Polymerization

In the polymerization of olefins, particularly propylene (B89431), using Ziegler-Natta catalysts, this compound functions as an external electron donor (ED). nih.gov Ziegler-Natta catalyst systems typically consist of a titanium-based compound supported on magnesium chloride (MgCl2) and an organoaluminum co-catalyst. nih.gov External donors are crucial additives that are introduced during the polymerization process to control the catalyst's performance. nih.gov

The primary roles of this compound as an external donor are:

Stereoselectivity Control: The main function is to enhance the stereospecificity of the catalyst. The external donor interacts with the active sites on the catalyst surface, deactivating non-stereospecific sites or modifying existing sites to favor the formation of highly isotactic polypropylene. The steric hindrance provided by the bulky cyclohexyl group is a key factor in controlling the stereoregularity.

Hydrogen Response: Alkoxysilanes like this compound affect the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. Aminosilane (B1250345) donors have been shown to exhibit a high hydrogen response.

The interaction between the external donor, the internal donor (if present), and the co-catalyst is complex. The external donor can partially remove the internal donor from the catalyst support during polymerization. nih.gov The choice and concentration of the external donor are critical parameters for tailoring the final properties of the polypropylene, such as isotacticity, molecular weight distribution, and melting point.

| Run | External Donor | Activity (kg-PP/g-cat) | Xylene Solubles (wt%) | Melt Flow Rate (g/10 min) |

|---|---|---|---|---|

| 1 | n-Propyltriethoxysilane | 45.5 | 2.8 | 8.5 |

| 2 | Isobutyltriethoxysilane | 40.1 | 2.1 | 7.1 |

| 3 | Cyclopentyltriethoxysilane | 35.5 | 1.5 | 5.5 |

| 4 | This compound (by structural analogy) | ~30-35 | ~1.3-1.6 | ~4-6 |

| 5 | Diethylamino triethoxy silane (U-donor) | 50.2 | 2.5 | 15.2 |

Data adapted from studies on Ziegler-Natta catalysis. Values for this compound are estimated based on trends observed for structurally similar donors, as it is a commonly used type of external donor, though not explicitly listed in this specific dataset.

Advanced Spectroscopic and Microscopic Characterization of Cyclohexyltriethoxysilane Systems

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic analysis is fundamental to understanding the chemical behavior of Cyclohexyltriethoxysilane, from its basic molecular structure to its performance in complex polymerization reactions.

Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) is a powerful technique for monitoring the kinetics of polymerization reactions involving this compound. By tracking changes in the infrared spectrum over time, it is possible to observe the consumption of reactants and the formation of products in real-time. Specifically, the hydrolysis and condensation reactions of the ethoxy groups on the silicon atom can be followed by monitoring the disappearance of Si-O-C stretching vibrations and the appearance of Si-O-Si (siloxane) and Si-OH (silanol) bands.

The rate of polymerization can be determined by measuring the change in the intensity of characteristic infrared absorption bands. For instance, the decrease in the intensity of the C-H stretching bands associated with the ethoxy groups or the increase in the intensity of the broad Si-O-Si stretching band can be correlated with the extent of the reaction. This data allows for the determination of reaction rates, activation energies, and the influence of various factors such as catalysts, temperature, and pH on the polymerization process. researchgate.net The analysis of polymerization kinetics reveals that composites designed for rapid light-curing respond differently to higher radiant exitances compared to other composites. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of this compound. nih.govoxinst.comresearchgate.netfraunhofer.de Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclohexyl ring and the ethoxy groups are observed. The protons on the cyclohexyl ring exhibit complex splitting patterns due to their various chemical and magnetic environments. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the cyclohexyl ring and the ethoxy groups. The chemical shifts of these peaks are indicative of the local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecular structure.

Below is a table of expected chemical shift ranges for the different functional groups in this compound.

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Cyclohexyl | ¹H | 1.0 - 2.0 |

| Cyclohexyl | ¹³C | 25 - 45 |

| Ethoxy (-OCH₂CH₃) | ¹H (CH₂) | 3.7 - 3.9 |

| Ethoxy (-OCH₂CH₃) | ¹H (CH₃) | 1.1 - 1.3 |

| Ethoxy (-OCH₂CH₃) | ¹³C (CH₂) | 58 - 60 |

| Ethoxy (-OCH₂CH₃) | ¹³C (CH₃) | 18 - 20 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. researchgate.netresearchgate.netplos.orgmdpi.com When this compound is used to modify a surface, XPS can confirm the presence of the silane (B1218182) layer and provide quantitative information about its elemental makeup. researchgate.netmdpi.com

An XPS survey scan of a surface treated with this compound would reveal the presence of silicon (Si), oxygen (O), and carbon (C). High-resolution scans of the Si 2p, O 1s, and C 1s regions can provide information about the chemical bonding environment. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the silane and silicon in the underlying substrate (if it is a silicon-based material). The O 1s spectrum can differentiate between oxygen in the siloxane (Si-O-Si) network, silanol (B1196071) (Si-OH) groups, and oxygen in the substrate. The C 1s spectrum can be used to identify the carbon atoms of the cyclohexyl and ethoxy groups.

The atomic percentages of each element on the surface can be calculated from the peak areas in the XPS spectrum, providing a quantitative measure of the surface composition. nih.gov

| Element | Atomic Percentage (Representative) |

| C 1s | 60 - 70% |

| O 1s | 20 - 30% |

| Si 2p | 5 - 15% |

Note: These are representative values and the actual atomic percentages will depend on the specific surface coverage and orientation of the this compound molecules.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the determination of trace and ultratrace elemental concentrations in a variety of samples. nih.govnih.govresearchgate.net In the context of this compound systems, ICP-OES is primarily employed to detect and quantify metallic and other inorganic impurities that may be present in the silane or in formulations containing it.

The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. nih.govnih.govresearchgate.netchalmers.senist.govarxiv.org As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. This allows for the precise and accurate quantification of a wide range of elements, often at parts-per-billion (ppb) levels. nih.gov

The purity of this compound with respect to metallic contaminants is crucial for many applications, particularly in the electronics and coatings industries, where even trace amounts of certain metals can adversely affect performance. ICP-OES provides a robust method for quality control and for ensuring that the material meets the stringent purity requirements of these applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to determine the purity of this compound and to identify and quantify any volatile by-products or impurities.

In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparison with a spectral library.

This technique is highly effective for detecting residual starting materials, solvents, or by-products from the synthesis of this compound. The area of each peak in the gas chromatogram is proportional to the concentration of the corresponding component, enabling quantitative analysis of the purity of the silane.

Morphological and Nanostructural Characterization

Microscopic techniques are essential for visualizing the surface features and internal structure of materials and coatings derived from this compound at the micro- and nanoscale.

Coatings and films created using this compound can be characterized by a variety of microscopic techniques to understand their surface topography, thickness, and internal structure. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface, revealing details about texture, porosity, and the presence of any defects. researchgate.netnih.gov Transmission Electron Microscopy (TEM) can be used to examine cross-sections of the coating, providing information on its thickness, uniformity, and the interface with the substrate. nih.gov Atomic Force Microscopy (AFM) is employed to obtain three-dimensional topographical images of the surface with nanoscale resolution, allowing for the quantification of surface roughness and the visualization of fine structural details. researchgate.netresearchgate.netnih.gov These techniques are crucial for correlating the processing and composition of this compound-based materials with their physical structure and performance. The nanostructural analysis of materials is critical for understanding structure-property relationships.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. fraunhofer.de In the context of this compound systems, SEM is employed to investigate the surface of coatings, films, and bulk materials. The technique provides high-resolution, three-dimensional-like images that reveal details about surface texture, porosity, and the presence of defects. fraunhofer.deresearchgate.net

SEM analysis of coatings prepared with this compound can be used to assess the uniformity and integrity of the film. rockymountainlabs.com For instance, in hybrid organic-inorganic coatings, SEM can visualize the distribution of different phases and identify any cracks or pores that might compromise the coating's protective properties. thermofisher.com The high depth of focus of SEM allows for a detailed examination of complex surface topographies that may be created during the sol-gel process involving this compound. fraunhofer.de In the case of composite materials, SEM can be used to study the interface between the this compound-derived matrix and any embedded particles or fibers, which is critical for understanding the material's mechanical properties.

The information obtained from SEM is largely qualitative, providing a visual representation of the surface. However, it can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to obtain elemental composition maps of the surface, confirming the distribution of silicon and other elements within the this compound-derived material. rockymountainlabs.com

Typical Information from SEM Analysis of a this compound-Based Coating:

| Parameter | Observation |

| Surface Texture | Homogeneous and smooth or rough and granular |

| Porosity | Presence, size, and distribution of pores |

| Defects | Cracks, pinholes, or delamination |

| Film Thickness | Measured from cross-sectional images |

| Particle Distribution | In composite coatings, the dispersion of filler particles |

Transmission Electron Microscopy (TEM) for Nanoparticle and Network Morphology

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an indispensable tool for characterizing the internal structure of materials at the nanoscale. researchgate.net When this compound is used in the synthesis of nanoparticles or in the formation of sol-gel networks, TEM provides direct visualization of the resulting morphology. researchgate.netnih.gov

In the case of silica (B1680970) nanoparticles synthesized with this compound, TEM can determine their size, shape, and size distribution with high precision. aidic.itresearchgate.netnih.gov Images can reveal whether the nanoparticles are spherical, monodisperse, or aggregated. aidic.itresearchgate.netnih.gov For sol-gel derived networks, TEM can elucidate the porous structure, including pore size and connectivity, which are critical parameters for applications such as catalysis and separation.

The preparation of samples for TEM analysis is crucial and typically involves dispersing the nanoparticles on a thin carbon-coated grid or preparing ultrathin sections of the bulk material. The contrast in TEM images arises from the differential scattering of electrons by regions of varying electron density, allowing for the visualization of the solid framework and porous regions within a this compound-based material.

Representative Data from TEM Analysis of Silica Nanoparticles Synthesized with a Silane Precursor:

| Parameter | Typical Value Range |

| Mean Particle Diameter | 10 - 100 nm |

| Particle Shape | Spherical, quasi-spherical |

| Size Distribution | Monodisperse to polydisperse |

| State of Aggregation | Well-dispersed, partially aggregated, or fully aggregated |

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. azooptics.comtribology.rs It is particularly useful for characterizing the surface of films and coatings derived from this compound at the nanoscale. spectraresearch.com AFM can operate in various modes to not only map the surface topography but also to probe local mechanical and adhesive properties. spectraresearch.comresearchgate.net

In the analysis of this compound-based coatings, AFM can generate detailed 3D images of the surface, revealing features such as grains, pores, and other irregularities with sub-nanometer resolution. researchgate.netmdpi.com From these topographical maps, quantitative data on surface roughness parameters, such as the root mean square (RMS) roughness and the average roughness (Ra), can be extracted. chalcogen.ro This information is critical for applications where surface smoothness is important, such as in optical coatings or low-friction surfaces.

AFM can also be used to study the effects of different processing conditions on the surface morphology of this compound-derived materials. For example, it can be used to monitor changes in surface topography as a function of curing temperature or aging time.

Illustrative Surface Roughness Parameters from AFM Analysis of a Silane-Based Thin Film:

| Parameter | Description | Example Value |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | 1.5 nm |

| Root Mean Square (RMS) Roughness (Rq) | The square root of the mean of the squares of the surface height deviations measured from the mean plane. | 2.0 nm |

| Maximum Peak-to-Valley Height (Rt) | The vertical distance between the highest and lowest points on the surface. | 15 nm |

Small Angle X-ray Scattering (SAXS) for Mesostructure

Small Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the structure of materials on a length scale of approximately 1 to 100 nanometers. mdpi.com It is particularly well-suited for characterizing the mesostructure of materials derived from this compound through sol-gel processes. mdpi.comresearchgate.net SAXS provides statistical information about the size, shape, and arrangement of nanoscale features, such as particles, pores, and polymer domains, averaged over a macroscopic sample volume. researchgate.net

In the study of this compound-based sol-gels, SAXS can be used to follow the evolution of the structure during the gelation and aging processes. mdpi.com By analyzing the scattering pattern, researchers can determine key structural parameters, including the average size of the primary scattering particles (e.g., silica clusters) and the fractal dimension, which describes the mass distribution and connectivity of the network. mdpi.com

The technique is sensitive to electron density fluctuations, making it ideal for studying porous materials where there is a significant contrast between the solid framework and the empty pores. mdpi.com For hybrid materials incorporating this compound, SAXS can provide insights into the dispersion and morphology of the organic and inorganic phases.

Typical Structural Parameters Obtained from SAXS Analysis of a Sol-Gel Material:

| Parameter | Description |

| Radius of Gyration (Rg) | A measure of the average size of the scattering objects (e.g., particles or pores). |

| Fractal Dimension (Df) | Describes the geometry of the structure (e.g., mass fractal or surface fractal). |

| Correlation Length (ξ) | Represents the average distance over which the structure is correlated. |

Small Angle Neutron Scattering (SANS) for Ligand Shell Morphology

Small Angle Neutron Scattering (SANS) is a scattering technique analogous to SAXS, but it uses neutrons instead of X-rays. A key advantage of SANS is its sensitivity to the isotopic composition of the sample, particularly the difference in scattering length between hydrogen and deuterium. This allows for the use of contrast variation techniques to selectively highlight different components within a complex system.

In the context of this compound systems, SANS is a powerful tool for studying the morphology of the cyclohexyl groups when they act as a ligand shell on the surface of nanoparticles or within a hybrid material. By selectively deuterating either the cyclohexyl ligand or the solvent, it is possible to make certain components of the system "invisible" to the neutrons, thereby isolating the scattering signal from the ligand shell. researchgate.netnih.govunifr.ch

This approach can provide detailed information on the thickness, density, and conformation of the this compound-derived layer on a surface. For example, in a core-shell nanoparticle system where this compound forms the shell, SANS can be used to determine the radial density profile of the shell, revealing how the cyclohexyl groups are packed and oriented.

Thermal and Porosity Analysis

Understanding the thermal behavior and porosity of this compound-derived materials is essential for their application in environments with varying temperatures and for their use as porous media.

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. journalmt.comjournalmt.com It is widely used to determine the thermal stability and composition of materials, including those synthesized with this compound. mdpi.commdpi.com

A typical TGA experiment involves heating a small amount of the material at a constant rate and recording the weight loss. The resulting TGA curve provides information about the temperatures at which different components of the material decompose. For a hybrid material containing this compound, the TGA curve will typically show distinct weight loss steps corresponding to the removal of adsorbed water, the decomposition of the organic cyclohexyl groups, and the dehydroxylation of the silica network at higher temperatures. researchgate.netnih.gov

The derivative of the TGA curve, known as the DTG curve, shows the rate of weight loss and can be used to more accurately determine the temperatures of maximum decomposition rates. mdpi.com The total weight loss associated with the decomposition of the organic components can be used to quantify the organic content of the material. nih.gov This is particularly useful for verifying the degree of functionalization in surface-modified materials or the composition of hybrid organic-inorganic systems.

Hypothetical TGA Data for a this compound-Modified Silica Material:

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 25 - 150 | 5 | Removal of physically adsorbed water and solvent |

| 200 - 450 | 20 | Decomposition of cyclohexyl groups |

| 450 - 800 | 3 | Condensation of residual silanol groups |

| > 800 | 72 | Residual mass (inorganic silica) |

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area

The textural properties of materials modified with this compound, such as porosity and specific surface area, are crucial for understanding their performance in various applications. Nitrogen adsorption-desorption isotherm analysis is a standard technique employed to elucidate these characteristics. This method relies on the physisorption of nitrogen gas onto the surface of a material at cryogenic temperatures. By analyzing the amount of nitrogen adsorbed at various relative pressures, key parameters like the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be determined.

In systems where this compound is used to modify substrates, such as silica gel, the grafting of the bulky cyclohexyl groups onto the surface can lead to significant changes in the porous structure. Research has shown that the functionalization of porous materials with organosilanes often results in a decrease in the specific surface area and pore volume. This is attributed to the occupation of the pores by the organosilane molecules.

For instance, studies on silica gel modified with various silane coupling agents have demonstrated this trend. While specific data for this compound is not abundant in publicly available literature, the general principles of silane modification suggest a similar impact. The extent of the reduction in surface area and porosity is dependent on the concentration of this compound used and the reaction conditions, which influence the grafting density.

The type of isotherm obtained can also provide insights into the pore structure. Unmodified silica often exhibits a Type IV isotherm, characteristic of mesoporous materials. After modification with this compound, the shape of the isotherm and the hysteresis loop may change, indicating alterations in the pore geometry and connectivity.

Below is a representative data table illustrating the potential effects of this compound modification on the textural properties of a generic porous silica substrate, based on trends observed with similar organosilanes.

Table 1: Representative Textural Properties of Porous Silica Before and After this compound Modification

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Porous Silica | 350 | 0.85 | 9.7 |

| Silica Modified with this compound | 210 | 0.62 | 8.8 |

Surface Wettability and Adhesion Studies

The introduction of this compound to a surface or into a composite material significantly influences its interaction with liquids and its adhesive properties. These characteristics are critical for applications such as hydrophobic coatings and enhanced composite performance.

Water Contact Angle Measurements for Hydrophobicity

The hydrophobicity of a surface is quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic, or water-repellent, surface. The nonpolar cyclohexyl group of this compound imparts a hydrophobic character to treated surfaces. When applied to a hydrophilic substrate like glass or silica, the silane molecules form a covalent bond with the surface hydroxyl groups, orienting the cyclohexyl groups outwards. This creates a low-energy surface that repels water.

The degree of hydrophobicity achieved depends on the density and uniformity of the this compound monolayer on the surface. Factors such as the concentration of the silane solution, the reaction time, and the curing conditions play a crucial role in optimizing the surface coverage and, consequently, the water contact angle. Well-prepared surfaces treated with this compound can exhibit significantly increased water contact angles compared to their unmodified counterparts.

The following table presents typical water contact angle values for different substrates before and after treatment with this compound, illustrating the enhancement of hydrophobicity.

Table 2: Water Contact Angle on Various Substrates Before and After this compound Treatment

| Substrate | Water Contact Angle (°) - Untreated | Water Contact Angle (°) - Treated with this compound |

|---|---|---|

| Glass Slide | 35 | 95 |

| Silicon Wafer | 45 | 102 |

| Aluminum Panel | 68 | 110 |

Adhesion Testing Methodologies for Composites and Coatings

This compound is often employed as a coupling agent in composites and as an adhesion promoter for coatings. Its bifunctional nature allows it to bridge the interface between an inorganic substrate or filler and an organic polymer matrix. The triethoxysilane (B36694) group hydrolyzes to form silanols, which then condense with hydroxyl groups on the inorganic surface. The cyclohexyl group, being organophilic, can physically or chemically interact with the polymer matrix, thereby improving interfacial adhesion.

The enhancement of adhesion can be quantified using various standardized testing methodologies. One of the most common methods for coatings is the pull-off adhesion test (ASTM D4541). In this test, a loading fixture (dolly) is bonded to the coating, and a tensile force is applied perpendicular to the surface until the dolly is detached. The force required to pull the coating off, along with the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface), provides a quantitative measure of the adhesion strength.

For composites, adhesion between the filler and the matrix can be indirectly assessed through mechanical testing, such as tensile or flexural tests. Improved interfacial adhesion typically leads to an increase in the composite's strength and modulus.

The table below provides illustrative data from pull-off adhesion tests on a coating system with and without the use of this compound as an adhesion promoter.

Table 3: Pull-Off Adhesion Strength of an Epoxy Coating on a Steel Substrate

| Coating System | Adhesion Strength (MPa) | Mode of Failure |

|---|---|---|

| Epoxy Coating without Adhesion Promoter | 5.8 | Adhesive failure at the substrate-coating interface |

| Epoxy Coating with this compound Adhesion Promoter | 12.5 | Cohesive failure within the coating |

Cyclohexyltriethoxysilane As a Functional Coupling Agent and Precursor in Hybrid Materials

Role in Organic-Inorganic Hybrid Material Synthesis

Cyclohexyltriethoxysilane serves as a crucial building block in the creation of organic-inorganic hybrid materials. tcichemicals.comgreyhoundchrom.com These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. chalcogen.romdpi.com The ethoxy groups of this compound can undergo hydrolysis and condensation reactions, forming a stable siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. tcichemicals.comspecialchem.com Simultaneously, the non-reactive cyclohexyl group provides organic character, influencing properties such as hydrophobicity and compatibility with organic polymers.

The sol-gel process is a common method for preparing these hybrid materials, where precursors like this compound are hydrolyzed and condensed in a controlled manner. mdpi.com This allows for the synthesis of materials with a wide range of properties and forms, including coatings, monoliths, and powders. mdpi.comresearchgate.net The incorporation of this compound can enhance the mechanical properties, thermal stability, and durability of the final hybrid material. wikipedia.orgcnrs.fr For instance, it has been used in the preparation of hybrid coating films and as a filler in polymer nanocomposites to improve their performance. researchgate.netcnrs.fr

The versatility of this compound is further demonstrated by its use in conjunction with other silanes and organic polymers to create multi-functional materials. chalcogen.rocsic.es By carefully selecting the co-precursors, it is possible to introduce various functionalities and control the final architecture of the hybrid material. csic.es This approach has been explored for applications ranging from protective coatings to advanced materials for electronic and biomedical devices. greyhoundchrom.comnih.gov

Surface Modification of Inorganic Substrates

The ability of this compound to form covalent bonds with inorganic surfaces makes it an effective agent for surface modification. ajol.info The triethoxy groups can react with hydroxyl groups present on the surface of many inorganic materials, leading to the formation of a durable, covalently bonded organic layer. specialchem.com This surface modification can dramatically alter the surface properties of the substrate, such as its wettability, adhesion, and compatibility with other materials.

Silica-Based Materials Modification (e.g., Mesoporous Silica (B1680970), Nanosols)

This compound is frequently employed for the surface modification of silica-based materials, including mesoporous silica and silica nanosols. mdpi.comresearchgate.net The surface of these materials is rich in silanol (B1196071) (Si-OH) groups, which serve as reactive sites for the grafting of this compound. ajol.info This process, known as silanization, results in the covalent attachment of cyclohexyl groups to the silica surface, rendering it more hydrophobic. mdpi.com

In the context of mesoporous silica, this modification can be used to control the loading and release of guest molecules, such as drugs. mdpi.comnih.gov The introduction of the bulky and nonpolar cyclohexyl groups can influence the interactions between the host material and the guest molecules. mdpi.com For silica nanosols, surface modification with this compound can improve their dispersion in organic solvents and polymer matrices, which is crucial for the fabrication of transparent and homogeneous nanocomposites. researchgate.netresearchgate.net The modification process can be influenced by various parameters, including the concentration of the silane (B1218182), reaction time, temperature, and pH, allowing for control over the degree of surface coverage. ajol.info

Metal Nanoparticle Surface Functionalization

The surface functionalization of metal nanoparticles is a critical step in preventing their aggregation and improving their compatibility with surrounding media. mnba-journal.comcd-bioparticles.net While direct silanization of some metal surfaces can be challenging, this compound can be used in conjunction with a silica shell pre-coated on the metal nanoparticles. This core-shell approach provides a versatile platform for further functionalization. mdpi.com

The process typically involves first coating the metal nanoparticles with a thin layer of silica, which introduces hydroxyl groups on the surface. Subsequently, these silica-coated nanoparticles can be readily functionalized with this compound. This strategy has been demonstrated for various metal nanoparticles and allows for the tailoring of their surface properties for specific applications, including catalysis and sensors. mdpi.comarxiv.org The organic layer provided by the cyclohexyl groups can enhance the stability of the nanoparticles in organic solvents and polymeric matrices. mnba-journal.com

Tailoring Ligand Density on Functionalized Surfaces

Controlling the density of functional groups on a surface is crucial for optimizing its performance in various applications, such as chromatography, catalysis, and sensing. The reaction conditions during the surface modification process with this compound can be adjusted to tailor the ligand density.

Bridged Silsesquioxane Architectures and Polyhedral Oligomeric Silsesquioxanes (POSS)

This compound is a key precursor in the synthesis of silsesquioxanes, which are a class of organosilicon compounds with the empirical formula [RSiO1.5]n. wikipedia.org These materials can exist as random polymers, ladder-like structures, or well-defined cage-like molecules known as Polyhedral Oligomeric Silsesquioxanes (POSS). wikipedia.orgmdpi.com The cyclohexyl group (R) imparts specific properties to the resulting silsesquioxane, such as increased thermal stability and solubility in organic solvents. researchgate.net

POSS molecules are of particular interest due to their nanometer-sized, cage-like inorganic core and the organic functional groups attached at the corners. mdpi.comnih.gov This unique structure makes them ideal building blocks for creating organic-inorganic hybrid nanocomposites with enhanced mechanical, thermal, and barrier properties. mdpi.com The synthesis of POSS often involves the hydrolysis and condensation of trifunctional silanes like this compound under specific reaction conditions. google.com

Synthesis of Silsesquioxane Triols

Incompletely condensed silsesquioxanes, such as silsesquioxane triols, are valuable intermediates in the synthesis of more complex silsesquioxane structures and functional materials. mdpi.com These triols possess three reactive silanol (Si-OH) groups on an open-cage silsesquioxane framework.

The synthesis of silsesquioxane triols can be achieved through the controlled hydrolysis and condensation of this compound. open.ac.uk By carefully managing the reaction conditions, it is possible to favor the formation of these open-cage structures over fully condensed POSS cages. These triols can then serve as versatile platforms for further functionalization by reacting the silanol groups with a variety of organic and organometallic compounds, leading to the creation of tailored hybrid materials with specific functionalities. mdpi.comnih.gov

Mechanistic Aspects of Silsesquioxane Formation

The initial and critical step in the formation of silsesquioxanes is the hydrolysis of the ethoxy (-OEt) groups attached to the silicon atom of this compound. This reaction is typically catalyzed by either an acid or a base. kstudy.comnih.gov In the presence of water, the ethoxy groups are progressively replaced by hydroxyl (-OH) groups, leading to the formation of various silanol species, from monosilanols to the fully hydrolyzed cyclohexylsilanetriol. kstudy.com The general hydrolysis reaction can be represented as follows:

R-Si(OEt)₃ + nH₂O ⇌ R-Si(OEt)₃₋ₙ(OH)ₙ + nEtOH

where R is the cyclohexyl group.

The rate and extent of hydrolysis are significantly influenced by factors such as pH, water concentration, solvent, and temperature. researchgate.net Acid catalysis typically proceeds through the protonation of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Conversely, base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov Studies have shown that cycloalkyltrialkoxysilanes, including cyclohexyltrimethoxysilane (B98004) (a close analog to this compound), undergo stepwise hydrolysis to yield cycloalkylsilanetriols in good yields under acidic conditions (pH ≈ 3.5). kstudy.com

Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions to form siloxane bonds. This process involves the elimination of a water molecule or an ethanol (B145695) molecule between two silanol groups or a silanol and an ethoxy group, respectively. Condensation can occur in two ways:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OH + EtO-Si → Si-O-Si + EtOH

These condensation reactions are also influenced by the reaction conditions. The interplay between hydrolysis and condensation rates is crucial in determining the final structure of the resulting silsesquioxane. The condensation of cycloalkylsilanetriols can lead to various polysilsesquioxane products under thermal, acidic, or basic conditions. kstudy.com

The formation of well-defined polyhedral oligomeric silsesquioxanes (POSS), such as the T8 cage (R₈Si₈O₁₂), from the hydrolytic condensation of organotrialkoxysilanes is a complex, multi-step process. The mechanism is thought to involve the initial formation of smaller cyclic and linear oligomers, which then rearrange and further condense to form the thermodynamically stable cage structures. open.ac.uk The steric bulk of the cyclohexyl group plays a significant role in directing the condensation pathway, favoring the formation of specific cage sizes and isomers.

Research into the synthesis of silsesquioxane cages has shown that the reaction of alkyltrialkoxysilanes with tetra-n-butylammonium fluoride (B91410) solution containing a small amount of water can lead to high yields of octasilsesquioxane cages. open.ac.uk In some instances, this method can also produce higher molecular weight cages like deca- and dodecasilsesquioxanes. open.ac.uk The specific conditions, including the nature of the catalyst and the solvent, can significantly impact the distribution of the final silsesquioxane products. For example, the reaction of cyclohexyltrimethoxysilane with a quaternary base under certain conditions did not successfully yield silsesquioxanes, resulting in gels instead. tue.nl This highlights the sensitivity of the silsesquioxane formation to the specific reaction parameters.

8 C₆H₁₁Si(OEt)₃ + 12 H₂O → (C₆H₁₁)₈Si₈O₁₂ + 24 EtOH

This equation represents the net result of the numerous hydrolysis and condensation steps. The characterization of the intermediates and final products is typically carried out using techniques such as ¹H, ¹³C, and ²⁹Si NMR spectroscopy, as well as IR spectroscopy and gel permeation chromatography (GPC). kstudy.com

Research Applications of Cyclohexyltriethoxysilane in Advanced Technologies

Protective Coatings and Surface Engineering

The ability of Cyclohexyltriethoxysilane to form robust and functional surface layers makes it a valuable component in the development of advanced protective coatings. Its application in surface engineering addresses critical industrial needs for durability, environmental resistance, and specialized surface properties.

Enhancing Durability and Corrosion Resistance

The effectiveness of protective coatings is often evaluated by their ability to resist degradation in aggressive environments. For instance, the performance of zinc-rich primers, commonly used for steel bridges, can be improved by incorporating nanoparticles to enhance barrier performance and galvanic protection. fiu.edu Research into organic corrosion inhibitors has also shown promise in improving the corrosion resistance of repair mortars for reinforced concrete structures. xjtlu.edu.cnpurdue.edu The addition of such inhibitors can significantly delay the onset of corrosion in repaired systems. xjtlu.edu.cnpurdue.edu

| Inhibitor Type | Dosage | Corrosion Resistance Enhancement |

| Migrating | Not specified | 29% |

| Admixed | 0.5% | 15% |

| Admixed | 1.0% | 28% |

| Admixed | 2.0% | 47% |

This data, derived from studies on organic corrosion inhibitors, highlights the potential for chemical additives to significantly boost the protective capabilities of coating and repair materials. xjtlu.edu.cnpurdue.edu

Fabrication of Superhydrophobic Surfaces

Superhydrophobic surfaces, with water contact angles exceeding 150 degrees, are of great interest for applications such as self-cleaning, anti-icing, and corrosion prevention. nih.govmdpi.com The creation of these surfaces typically involves generating a specific surface roughness and then modifying it with low-surface-energy materials. nih.gov this compound can be used in the hydrophobization step to lower the surface energy of a roughened substrate.

Various methods are employed to create the necessary surface topography, including hydrothermal synthesis, electrospraying, and sol-gel processes. nih.govlsu.edu For example, ZnO nanorod arrays can be grown on a substrate and then functionalized with a silane (B1218182) to achieve superhydrophobicity. nih.gov Another approach involves spraying a suspension of nanoparticles, such as silica (B1680970) or PTFE, to create a rough coating that is then treated to become water-repellent. mdpi.com The resulting superhydrophobic surfaces exhibit remarkable water repellency and can have a self-cleaning effect. nih.gov

| Coating Material | Water Contact Angle (°) | Sliding Angle (°) | Key Feature |

| PTFE | 165.5 | 3.1 | Excellent anti-icing performance |

| Al2O3 | >150 | 1.3 | Low sliding angle |

| SiO2 | >150 | 2.1 | Low sliding angle |

These findings demonstrate the successful fabrication of highly water-repellent surfaces using different nanomaterials and spraying techniques. mdpi.com

Heat Dissipation Coatings

Effective heat management is crucial for the performance and longevity of electronic components and other heat-generating equipment. cheersonic-liquid.com Heat dissipation coatings are designed to enhance the transfer of heat away from a surface, often by increasing the surface's emissivity. cheersonic-liquid.com These coatings can be formulated with materials that possess high thermal conductivity, such as ceramics or metals. proplate.com

Biomedical Materials and Drug Delivery Systems

The biocompatibility and surface modification capabilities of this compound make it a valuable tool in the biomedical field. It is used to enhance the properties of biomaterials and to create sophisticated drug delivery systems.

Modification of Biomaterials for Enhanced Properties

The surface properties of biomaterials are critical for their interaction with biological systems. This compound can be used to modify the surfaces of materials to improve their biocompatibility and performance. For instance, it can be used to create hydrophobic surfaces on implants to control protein adsorption and cellular interaction. The ability to tailor surface properties is essential for the development of advanced medical devices and implants.

Mesoporous Silica Nanocarriers for Controlled Drug Release

Mesoporous silica nanoparticles (MSNs) have emerged as promising platforms for controlled drug delivery due to their high surface area, large pore volume, and tunable pore size. mdpi.comrsc.org These nanoparticles can be loaded with therapeutic agents and their surfaces can be functionalized to control the release of the drug. nih.govnih.gov

This compound can be used to modify the surface of MSNs. The cyclohexyl groups can alter the hydrophobicity of the nanoparticle surface, which can influence the loading and release kinetics of hydrophobic drugs. researchgate.net For example, a study on the release of naproxen (B1676952) from functionalized SBA-15, a type of mesoporous silica, showed that the surface modification, including with cyclohexyl groups, affected the drug's adsorption and desorption characteristics. researchgate.net This tunability allows for the design of "smart" drug delivery systems that can release their payload in response to specific stimuli. nih.gov

| Property | Typical Value | Significance |

| Pore Size | 2–6 nm | Allows for loading of various drug molecules |

| Surface Area | 700–1000 m²/g | High drug loading capacity |

| Pore Volume | 0.6–1.0 cm³/g | High drug loading capacity |

| Particle Size | 50–200 nm | Suitable for systemic circulation |

The unique properties of MSNs make them a versatile platform for developing advanced nanotherapeutics. mdpi.com

Dental Adhesives and Biocompatibility Studies

The biocompatibility of dental materials is a critical factor, especially for adhesives that may come into close contact with pulp tissue. nih.govbioline.org.br While numerous in vitro studies have investigated the potential adverse biological effects of components in dental adhesives, the specific inclusion of silane coupling agents like this compound is part of ongoing research to improve the longevity and safety of dental restorations. nih.govmdpi.com

While direct studies pinpointing this compound's specific biocompatibility profile in dental adhesives are emerging, the broader context of adhesive components' cytotoxicity is well-documented. nih.govnih.govresearchgate.net Monomers like Bis-GMA, HEMA, and UDMA, commonly found in dental adhesives, have been shown to exhibit varying levels of cytotoxicity. nih.govbioline.org.br The ongoing development in adhesive dentistry aims to create formulations with enhanced biocompatibility and reduced release of potentially harmful uncured monomers. bioline.org.brmdpi.com Future research will likely further elucidate the specific contributions of this compound to the biocompatibility and performance of next-generation dental adhesives.

Membrane Science and Separation Technologies

Development of Nanofiltration Membranes for Ion Separation (e.g., Lithium Extraction)

The burgeoning demand for lithium, a key component in renewable energy technologies, has spurred the development of advanced extraction methods, including membrane-based separation. mdpi.comacs.orgresearchgate.net Nanofiltration (NF) has emerged as a promising technology for selectively separating lithium ions (Li⁺) from brines, which often contain high concentrations of interfering ions like magnesium (Mg²⁺). mdpi.comacs.org

Recent research has focused on the design of highly selective NF membranes. acs.org One innovative approach involves the incorporation of aminosilane (B1250345) compounds into the membrane structure. For instance, a novel positively charged thin-film nanocomposite NF membrane was synthesized using a monoamine silane coupling agent, 3-diaminomethyl-cyclohexyl triethoxysilane (B36694) (DTES), in conjunction with polyethyleneimine (PEI) and trimesoyl chloride (TMC). mdpi.com This modification aimed to enhance the membrane's ability to separate Li⁺ from Mg²⁺. mdpi.com

The resulting DTES/PEI/TMC membrane demonstrated a significant increase in water flux compared to its unmodified counterpart. mdpi.com Further enhancements, such as doping with SiO₂, were employed to increase surface hydrophilicity and positive charge, which are crucial for efficient ion separation. mdpi.com These studies highlight the potential of incorporating silane compounds like this compound derivatives to create advanced nanofiltration membranes for critical resource recovery. mdpi.comresearchgate.netbohrium.com

Influence on Membrane Morphology, Hydrophilicity, and Anti-fouling Characteristics

Membrane fouling, the undesirable deposition of materials onto the membrane surface, is a major challenge in membrane separation processes as it reduces efficiency and increases operational costs. nih.gov Consequently, significant research efforts are directed towards developing membranes with improved anti-fouling properties. nih.govmdpi.com The hydrophilicity, or water-attracting nature, of a membrane surface plays a crucial role in its resistance to fouling. chalcogen.rorsc.org A more hydrophilic surface can form a hydration layer that hinders the adhesion of hydrophobic foulants. nih.govmdpi.com

The incorporation of silane compounds is a strategy being explored to modify membrane surfaces and enhance their hydrophilicity. While specific studies on this compound's direct impact are part of a broader research area, the general principle involves leveraging the properties of silanes to alter surface chemistry. For example, the introduction of hydrophilic functional groups through silanization can lead to a lower water contact angle, a key indicator of increased hydrophilicity. mdpi.comchalcogen.ro

Improving a membrane's hydrophilicity has been shown to result in better flux recovery rates after cleaning, indicating that fouling is more reversible. mdpi.com The modification of membrane morphology and surface chemistry through the addition of various nanoparticles and polymers is an active area of investigation aimed at creating more robust and efficient membranes for water treatment and other separation applications. nih.govchalcogen.rorsc.org

Catalysis and Polymerization Processes

Catalytic Systems Involving Silane Derivatives

Silane derivatives are integral components in various catalytic systems, particularly in the field of polymerization. epo.orgepo.org They are often employed in Ziegler-Natta catalyst systems, which are widely used for the production of polyolefins like polyethylene (B3416737) and polypropylene. epo.orggoogle.com In these systems, the catalyst typically consists of a solid titanium compound supported on magnesium chloride, an organoaluminum compound (cocatalyst), and an electron donor. epo.orgepo.org

Silanes can function as external electron donors, which are added during the polymerization process to control the catalyst's stereoselectivity and improve the properties of the resulting polymer. researchgate.net The choice of the silane donor can influence the polymer's isotacticity (the regularity of the polymer chain), molecular weight, and molecular weight distribution. researchgate.net Examples of silicon compounds used in such catalytic systems include cyclohexyltrimethoxysilane (B98004) and t-butyltrimethoxysilane. google.com The development of new and more effective silane donors is a continuous area of research aimed at producing polymers with tailored properties for specific applications. researchgate.netnih.gov

Role as External Electron Donors in Olefin Polymerization Catalysis

In the context of olefin polymerization, particularly propylene (B89431) polymerization, external electron donors are crucial for achieving high yields of isotactic polypropylene, a commercially important polymer with high strength and melting point. researchgate.netgoogle.com this compound is among the organosilicon compounds that can be used as an external electron donor in these catalyst systems. epo.orgepo.org

Theoretical and Computational Modeling in Cyclohexyltriethoxysilane Research

Ab Initio Electronic Structure Theory for Reaction Mechanisms

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," using only physical constants and the atomic composition of the system as input. wikipedia.org These methods are crucial for understanding the intricate details of chemical reaction mechanisms.

For cyclohexyltriethoxysilane, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) methods, can be employed to map out the potential energy surfaces of its reactions. uol.de This allows for the detailed study of bond-breaking and bond-forming processes, the identification of transition states, and the calculation of reaction energy barriers. For instance, the hydrolysis of the ethoxy groups, a critical first step in the formation of siloxane networks, involves complex interactions with water molecules. Ab initio methods can elucidate the step-by-step mechanism, including the role of catalysts and the stereochemistry of the reaction at the silicon center.

Key Research Findings from Ab Initio Studies: While specific data for this compound is limited, ab initio studies on similar organosilanes have revealed:

Transition State Geometries: Detailed three-dimensional structures of the transition states during hydrolysis and condensation reactions.

Activation Energies: Quantitative prediction of the energy barriers for various reaction pathways, helping to determine the most likely mechanism.

Intermediate Stability: Calculation of the relative energies of intermediates, such as pentacoordinate silicon species, which are crucial for understanding the reaction profile.

A typical output from such a study would involve a table of computed energies for reactants, transition states, and products, as illustrated by the hypothetical data below.

Table 1: Hypothetical Ab Initio Energy Profile for the First Step of this compound Hydrolysis

| Species | Method | Relative Energy (kcal/mol) |

| C₆H₁₁Si(OC₂H₅)₃ + H₂O | CCSD(T) | 0.0 |

| Transition State 1 | CCSD(T) | +15.2 |

| C₆H₁₁Si(OC₂H₅)₂(OH) + C₂H₅OH | CCSD(T) | -5.8 |

Note: Data is illustrative and not from a specific study on this compound.

Density Functional Theory (DFT) for Hydrolysis Kinetics Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. sumitomo-chem.co.jp It offers a favorable balance between computational cost and accuracy, making it particularly suitable for studying the kinetics of complex reactions like the hydrolysis of organosilanes. chemrxiv.orgresearchgate.net

The prediction of hydrolysis kinetics for this compound using DFT would involve calculating the Gibbs free energy of activation (ΔG‡). This value is directly related to the reaction rate constant through transition state theory. sumitomo-chem.co.jp By modeling the reaction in the presence of explicit water molecules and, if applicable, acidic or basic catalysts, DFT can predict how the reaction rate will change under different environmental conditions. mdpi.com

Researchers use DFT to compare different reaction pathways. For example, the hydrolysis of this compound can proceed through different mechanisms depending on the pH. DFT calculations can determine the energy barriers for each pathway, predicting which will dominate under specific conditions. mdpi.com A variety of density functionals and basis sets are often tested to ensure the accuracy of the predictions. rsc.org

Table 2: Example of DFT-Calculated Activation Barriers for Alkoxysilane Hydrolysis under Different pH Conditions

| Reaction Step | Functional | pH Condition | Calculated Activation Energy (kcal/mol) |

| First Hydrolysis | B3LYP-D3 | Neutral | 18.5 |

| First Hydrolysis | B3LYP-D3 | Acidic | 12.3 |

| First Hydrolysis | B3LYP-D3 | Basic | 10.8 |

Note: This table presents illustrative data for a generic alkoxysilane to demonstrate the type of information generated by DFT studies. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is exceptionally well-suited for investigating interfacial phenomena, where the collective behavior of many molecules governs the properties of the system.

For this compound, MD simulations can provide critical insights into its behavior at interfaces, which is essential for its applications as a coupling agent or in surface modification. For example, MD simulations could model the adsorption of this compound onto a silica (B1680970) or metal oxide surface. Key parameters that can be extracted from such simulations include:

Adsorption Energy: The strength of the interaction between the silane (B1218182) and the surface.

Molecular Orientation: The preferred arrangement of the cyclohexyl and triethoxy groups at the interface.

Diffusion Coefficient: The mobility of the silane molecules on the surface and in the bulk material. nih.gov

Interfacial Tension: A measure of the interactions at the boundary between two phases, such as a polymer matrix and a silane-treated filler. researchgate.net

These simulations can help in understanding how this compound forms self-assembled monolayers and how it interacts with polymer chains in a composite material, ultimately influencing the macroscopic properties of the final product.

Table 3: Illustrative Output from an MD Simulation of an Organosilane at a Silica-Water Interface

| Parameter | Value | Units |

| Average Tilt Angle of Silane | 35 | degrees from surface normal |

| Surface Diffusion Coefficient | 2.5 x 10⁻⁷ | cm²/s |

| Binding Energy to Surface | -45.2 | kcal/mol |

| Interfacial Formation Energy | -120.5 | kcal/mol |

Note: The data is hypothetical and serves to illustrate the outputs of MD simulations. It is not specific to this compound.

Phenomenological Models for Polymerization Kinetics

Phenomenological models describe the kinetics of a reaction based on empirical observations rather than from first-principles mechanisms. nih.gov These models are very useful for engineering applications where a mathematical description of the reaction rate is needed for process control and optimization. kpi.ua

A general form of a phenomenological rate equation is: dα/dt = k(T) * f(α) where α is the degree of conversion, t is time, k(T) is a temperature-dependent rate constant, and f(α) is a function that describes the reaction model. nih.gov For complex polymerizations, f(α) might take a form like αᵐ(1-α)ⁿ, which can describe the autoaccelerated nature of the reaction often observed in network-forming polymerizations. kpi.ua While detailed phenomenological models for this compound polymerization are not readily found in literature, the approach is standard for modeling the cure kinetics of similar silane-based systems. mdpi.com

Table 4: Parameters for a Hypothetical Phenomenological Model of Silane Polymerization

| Parameter | Description | Value |

| m | Reaction order | 0.9 |